(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorophenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorophenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative featuring a benzothiazole core and a 4-chlorophenylamino substituent. Pyrazolones are heterocyclic compounds known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The Z-configuration of the ethylidene group at the 4-position is critical for maintaining structural stability and optimizing interactions with biological targets. The 4-chlorophenyl group may contribute to increased lipophilicity and cytotoxicity, making this compound a candidate for anticancer drug development .
Properties
Molecular Formula |
C19H15ClN4OS |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H15ClN4OS/c1-11(21-14-9-7-13(20)8-10-14)17-12(2)23-24(18(17)25)19-22-15-5-3-4-6-16(15)26-19/h3-10,23H,1-2H3 |
InChI Key |
LFGHCYXOQNPPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorophenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic derivative characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C19H16ClN4OS
- Molar Mass : 394.87 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its benzothiazole and pyrazolone moieties, which are known for various pharmacological effects. Studies have shown that these types of compounds exhibit significant anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives containing the benzothiazole structure often demonstrate cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values ranging from 1.8 µM to 4.5 µM against the MCF-7 breast cancer cell line, with some compounds showing effectiveness comparable to standard chemotherapeutics like Doxorubicin .
Table 1: Cytotoxicity Data Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound A | 1.8 ± 0.02 | Doxorubicin | 1.2 ± 0.005 |
| Compound B | 3.5 ± 0.10 | - | - |
| Compound C | 4.0 ± 0.15 | - | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown effectiveness against a range of bacterial and fungal strains, highlighting their potential as new antimicrobial agents . The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 µg/mL against various pathogens.
The mechanism by which these compounds exert their biological effects is multifaceted:
- Inhibition of Enzyme Activity : Many benzothiazole derivatives inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, reducing oxidative stress in cells.
Study on Anticancer Efficacy
A recent study synthesized a series of benzothiazole-pyrazolone hybrids and evaluated their anticancer efficacy against multiple cell lines, including breast and liver cancer cells. The study concluded that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds, revealing that specific substitutions on the benzothiazole ring enhanced activity against resistant bacterial strains . The results emphasized the potential for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Key Observations :
- The target compound’s high LogP (3.8) suggests superior membrane permeability but poor aqueous solubility.
- The thiomethyl analog’s solubility in water (0.5 mg/mL) is advantageous for formulation but may reduce cellular uptake efficiency .
- The imidazole analog’s three hydrogen bond donors (vs. one in the target compound) enhance interactions with polar targets like proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
